5-Acetamidonaphthalene-1-sulfonamide

Carbonic Anhydrase Inhibition Enzyme Kinetics Drug Discovery

Researchers requiring a validated sulfonamide inhibitor with defined selectivity for enzyme assays often encounter inconsistent potency from generic alternatives. 5-Acetamidonaphthalene-1-sulfonamide (CAS 32327-48-3) resolves this with characterized pharmacological parameters: • hCA II inhibition: Ki = 215 nM - benchmark reference for novel carbonic anhydrase inhibitor screening • CD73 (ecto-5′-nucleotidase) inhibition: IC₅₀ = 101 nM - probe adenosine pathway modulation in immuno-oncology assays • Selectivity confirmed: negligible inhibition of murine dihydroorotase (IC₅₀ = 1.00E+6 nM) • Versatile building block: primary sulfonamide group enables derivatization for SAR exploration Supplied with full analytical documentation (HPLC, NMR) for experimental reproducibility.

Molecular Formula C12H12N2O3S
Molecular Weight 264.3 g/mol
CAS No. 32327-48-3
Cat. No. B014785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetamidonaphthalene-1-sulfonamide
CAS32327-48-3
SynonymsN-[5-(Aminosulfonyl)-1-naphthalenyl]acetamide;  N-(5-Sulfamoyl-1-naphthyl)acetamide
Molecular FormulaC12H12N2O3S
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)N
InChIInChI=1S/C12H12N2O3S/c1-8(15)14-11-6-2-5-10-9(11)4-3-7-12(10)18(13,16)17/h2-7H,1H3,(H,14,15)(H2,13,16,17)
InChIKeyOXGMADUQTHJYOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetamidonaphthalene-1-sulfonamide: Identity & Procurement


5-Acetamidonaphthalene-1-sulfonamide (CAS 32327-48-3) is a naphthalene-based sulfonamide derivative with the molecular formula C₁₂H₁₂N₂O₃S and a molecular weight of 264.3 g/mol [1]. This compound is characterized by the presence of both an acetamido group at the 5-position and a primary sulfonamide group at the 1-position of the naphthalene core. As a sulfonamide building block, it is predominantly utilized in organic synthesis as a versatile intermediate for the preparation of more complex naphthalenesulfonamide derivatives . Its physicochemical profile includes a high melting point of 264–266°C (with decomposition) and solubility in DMSO, hot ethanol, and hot methanol, necessitating storage at -20°C [1]. The compound is commercially available from specialized chemical suppliers, typically with purity specifications of ≥95% or ≥98%, and is intended exclusively for research and development purposes .

5-Acetamidonaphthalene-1-sulfonamide: Generic Substitution Evidence


Generic substitution of 5-acetamidonaphthalene-1-sulfonamide with other naphthalene sulfonamides (e.g., unsubstituted naphthalene-1-sulfonamide, dansyl amide derivatives, or other positional isomers) is not scientifically justifiable due to the critical role of the specific 5-acetamido-1-sulfonamide substitution pattern in determining molecular recognition and biological activity. The precise positioning of the electron-donating acetamido group ortho to the sulfonamide moiety on the naphthalene ring directly modulates the compound's pKa, hydrogen-bonding capacity, and overall three-dimensional conformation . This unique arrangement dictates its interaction with enzyme active sites, as evidenced by its reported inhibition constants against specific targets such as human carbonic anhydrase II (Ki = 215 nM) and rat ecto-5'-nucleotidase (IC₅₀ = 101 nM), while it shows negligible inhibition (IC₅₀ = 1.00E+6 nM) against murine dihydroorotase [1][2][3]. Substituting this compound with a different naphthalene sulfonamide, which lacks the 5-acetamido group or presents it in a different orientation, would fundamentally alter these interaction profiles and invalidate the results of any experiment predicated on this specific structure-activity relationship. Consequently, for reproducible and interpretable research outcomes, procurement of the exact CAS 32327-48-3 compound is essential.

5-Acetamidonaphthalene-1-sulfonamide: Differential Evidence


CA II Inhibition

5-Acetamidonaphthalene-1-sulfonamide demonstrates quantifiable inhibition of human carbonic anhydrase II (hCA II) with a reported inhibition constant (Ki) of 215 nM [1]. This places its potency in a specific mid-range among sulfonamide-based CA inhibitors. For context, the clinically used, broad-spectrum sulfonamide acetazolamide is a significantly more potent inhibitor of hCA II, with reported Ki values typically in the low nanomolar range (e.g., ~12 nM). Conversely, many simple, unsubstituted aromatic sulfonamides exhibit Ki values in the micromolar range against this isoform. The 215 nM Ki value for 5-acetamidonaphthalene-1-sulfonamide indicates that the 5-acetamido substitution on the naphthalene scaffold confers a specific degree of binding affinity that is distinct from both the highly potent clinical sulfonamides and the weakly active, simpler analogs. This precise, mid-range potency may be advantageous for applications where strong CA II inhibition is undesirable, such as in the development of isoform-selective probes or inhibitors where hCA II represents an off-target liability.

Carbonic Anhydrase Inhibition Enzyme Kinetics Drug Discovery

CD73 Inhibition

5-Acetamidonaphthalene-1-sulfonamide exhibits inhibitory activity against rat ecto-5'-nucleotidase (CD73), a key enzyme in the purinergic signaling pathway and a target of interest in immuno-oncology, with a reported IC₅₀ of 101 nM [1]. This degree of inhibition is in stark contrast to its negligible activity against another hydrolytic enzyme, dihydroorotase (IC₅₀ = 1.00E+6 nM) [2]. While the 101 nM IC₅₀ for CD73 is moderate compared to some highly optimized CD73 inhibitors (which can achieve low nanomolar or sub-nanomolar potency), it provides a clear quantitative starting point for structure-activity relationship (SAR) studies. This data point establishes that the naphthalene-1-sulfonamide core with a 5-acetamido group is a valid, albeit unoptimized, scaffold for CD73 inhibition. For researchers investigating CD73 or purinergic signaling, this compound serves as a documented tool compound with a defined potency, which can be used as a reference point for assay development or as a starting point for medicinal chemistry optimization.

Immuno-Oncology Enzyme Inhibition Nucleotide Metabolism

Solubility & Stability

The experimental utility of 5-acetamidonaphthalene-1-sulfonamide is directly informed by its defined physicochemical properties, which dictate appropriate handling and assay conditions. The compound is a pale orange solid with a high melting point of 264-266°C (with decomposition) and requires storage at -20°C for long-term stability [1]. Critically, its solubility is limited to specific solvents: it is soluble in DMSO, hot ethanol, and hot methanol, but poorly soluble in water and many other common laboratory solvents at room temperature [1]. This contrasts sharply with more polar sulfonamides, such as the clinically used antibiotic sulfamethoxazole, which exhibits moderate aqueous solubility. The necessity of using DMSO or heated alcohols for preparing stock solutions is a key procedural requirement. Failure to account for this limited solubility profile can lead to inaccurate concentration calculations, precipitation in aqueous assay buffers, and irreproducible biological data. Therefore, procurement of this specific compound requires adherence to these specific storage and solubilization protocols to ensure experimental integrity.

Assay Development Compound Management Physicochemical Properties

5-Acetamidonaphthalene-1-sulfonamide: Research Applications


CA II Selectivity Profiling

5-Acetamidonaphthalene-1-sulfonamide can be deployed as a reference inhibitor with a well-defined, mid-range potency (Ki = 215 nM) against hCA II. This allows researchers to benchmark the activity of novel compounds against a known sulfonamide scaffold, facilitating the identification of more potent or isoform-selective carbonic anhydrase inhibitors. Its use is particularly relevant in assays where strong inhibition of the ubiquitous hCA II is a confounding factor, as its moderate potency helps differentiate specific from non-specific effects [1].

CD73 Functional Studies

This compound serves as a documented tool compound for studying CD73, a key enzyme in adenosine production and an immuno-oncology target. With an IC₅₀ of 101 nM, it can be used in cell-based assays to modulate adenosine levels and study downstream effects on immune cell function (e.g., T-cell proliferation, macrophage polarization). Its established selectivity over dihydroorotase (IC₅₀ = 1.00E+6 nM) provides a level of confidence that observed biological effects are likely due to CD73 engagement rather than off-target enzyme inhibition [1][2].

Naphthalenesulfonamide Building Block

5-Acetamidonaphthalene-1-sulfonamide is a valuable intermediate in organic synthesis, particularly for generating diverse libraries of 1-naphthalenesulfonamide-based compounds. Its primary sulfonamide group can be readily functionalized (e.g., alkylation, acylation) to explore structure-activity relationships in medicinal chemistry programs. The 5-acetamido group serves as a protected amine or a modifiable handle for further derivatization, enabling the exploration of chemical space around the naphthalene core. Its commercial availability from specialty chemical suppliers (e.g., Toronto Research Chemicals) supports its routine use as a research chemical building block .

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